![molecular formula C16H11BrF3N3O2 B5611109 2-[2-(3-bromobenzylidene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5611109.png)
2-[2-(3-bromobenzylidene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
The compound of interest is a part of the hydrazone class, known for their significant biological activities and potential applications in various fields. Hydrazones are compounds formed from the reaction of hydrazines with ketones or aldehydes, playing a crucial role in medicinal chemistry due to their structural versatility and pharmacological properties.
Synthesis Analysis
The synthesis of similar hydrazone compounds involves the condensation reaction between hydrazines and appropriate ketones or aldehydes. For instance, N-(2-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide and its metal complexes have been synthesized, highlighting the methodological framework applicable to our compound of interest. These syntheses are characterized by their stepwise procedures, starting with the preparation of hydrazide followed by condensation with the aldehyde to form the hydrazone linkage (Khan et al., 2018).
Molecular Structure Analysis
Hydrazones exhibit diverse molecular structures, confirmed by various spectroscopic techniques including FTIR, NMR, and sometimes X-ray crystallography. The structural analysis is crucial for understanding the molecular conformation and the electronic distribution within the molecule, which in turn influences its reactivity and biological activity. For example, the crystal and molecular structures of related hydrazone compounds have been determined, showing the importance of N–H...O hydrogen bonding in stabilizing these structures (Chi et al., 2018).
Chemical Reactions and Properties
Hydrazones undergo various chemical reactions, including cyclization, oxidation, and nucleophilic substitution, depending on the substituents attached to the hydrazone moiety. These reactions are pivotal for the synthesis of complex molecules and heterocyclic compounds. For example, reactions of bromine and lead tetra-acetate with substituted hydrazino-oxadiazoles demonstrate the reactivity of the hydrazone group under different conditions, leading to the formation of new ring systems (Butler et al., 1972).
properties
IUPAC Name |
N'-[(E)-(3-bromophenyl)methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrF3N3O2/c17-12-5-1-3-10(7-12)9-21-23-15(25)14(24)22-13-6-2-4-11(8-13)16(18,19)20/h1-9H,(H,22,24)(H,23,25)/b21-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFSZCNKPLIYCP-ZVBGSRNCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=N/NC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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